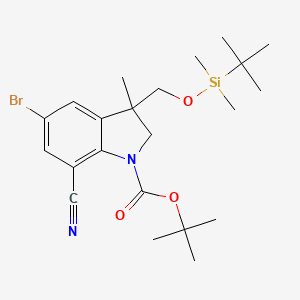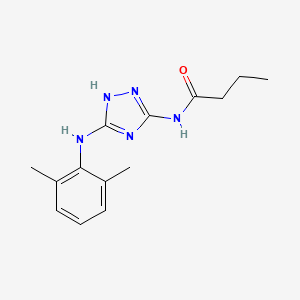![molecular formula C6H5N5O3 B12930936 6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione CAS No. 46278-84-6](/img/structure/B12930936.png)
6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings. The presence of multiple nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of multiple nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidine: A related compound with a fused pyridine ring.
Pyrimidino[4,5-d][1,3]oxazine: A compound with an additional oxygen atom in the ring system.
Uniqueness
6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione is unique due to its specific substitution pattern and the presence of an amino group at position 6. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
46278-84-6 |
|---|---|
分子式 |
C6H5N5O3 |
分子量 |
195.14 g/mol |
IUPAC 名称 |
6-amino-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8-trione |
InChI |
InChI=1S/C6H5N5O3/c7-5-8-1-2(3(12)10-5)9-6(14)11-4(1)13/h(H3,7,8,10,12)(H2,9,11,13,14) |
InChI 键 |
SWGXUPWNENQSSE-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=O)NC(=O)N1)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


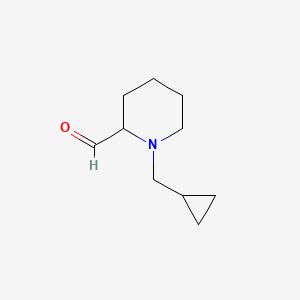
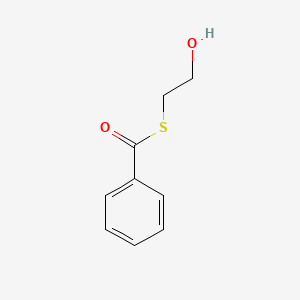
![O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate](/img/structure/B12930882.png)
![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
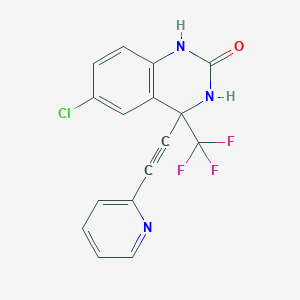
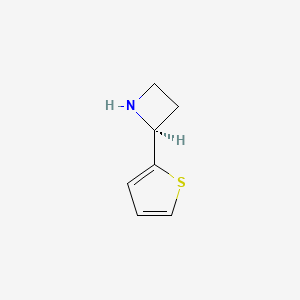
![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)
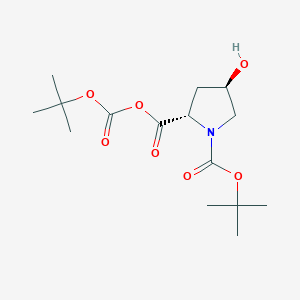
![Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)
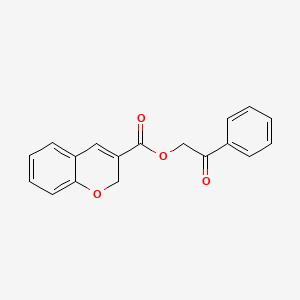
![3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12930960.png)
